![molecular formula C20H16ClFN4O2S B2624434 N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-32-9](/img/structure/B2624434.png)

N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

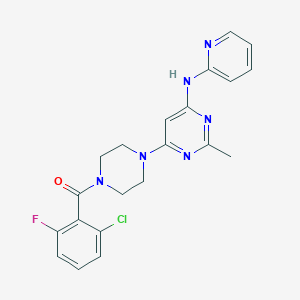

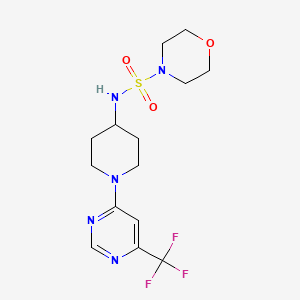

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial properties .

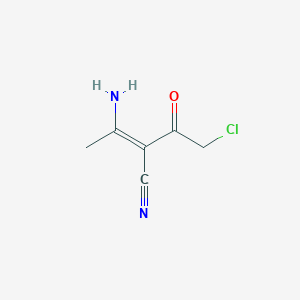

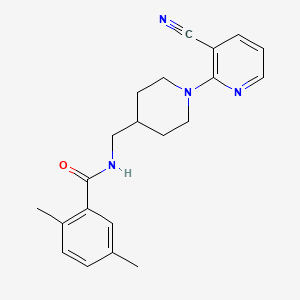

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms. This structure allows for a variety of substitutions, leading to a wide range of compounds with different properties .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles . The specific reactions that “N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” can undergo are not available in the literature I have access to.Mechanism of Action

The mechanism of action of 1,2,4-triazoles often involves interactions with biological targets such as enzymes or receptors. For example, some 1,2,4-triazoles act as inhibitors of the enzyme cyclooxygenase, leading to their anti-inflammatory effects . The specific mechanism of action for “N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is not available in the literature I have access to.

Future Directions

Given the wide range of biological activities of 1,2,4-triazoles, there is ongoing interest in developing new 1,2,4-triazole compounds for use as pharmaceuticals . Future research may focus on optimizing the structure of 1,2,4-triazoles to improve their activity and selectivity for specific biological targets.

properties

IUPAC Name |

N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-18(13-25(14)20)29(27,28)26(17-7-4-6-16(21)11-17)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUADVYMQYGYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)